molecular formula C10H17BF3K B2475721 Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate CAS No. 945760-93-0

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate

Cat. No.: B2475721
CAS No.: 945760-93-0
M. Wt: 244.15
InChI Key: XPNPNFMAVJRPBM-UHFFFAOYSA-N
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Description

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction scheme is as follows:

    Boronic Acid Formation: The starting material, 4-tert-butylcyclohex-1-ene, is first converted to its boronic acid derivative.

    Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of these compounds with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

    Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

    Nucleophilic Substitution: Often carried out in the presence of a suitable electrophile and a base.

Major Products:

    Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

    Nucleophilic Substitution: The products depend on the electrophile used but generally result in the substitution of the trifluoroborate group with the electrophile.

Scientific Research Applications

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison:

Properties

IUPAC Name

potassium;(4-tert-butylcyclohexen-1-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h6,8H,4-5,7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCQCXDFQCEHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCC(CC1)C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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